molecular formula C9H19NO B13258200 N-butyloxan-4-amine

N-butyloxan-4-amine

Cat. No.: B13258200
M. Wt: 157.25 g/mol
InChI Key: ADNJFIFFVVKDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyloxan-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an oxane ring substituted with a butyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyloxan-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with ammonia in the presence of a catalyst such as alumina. The reaction proceeds as follows: [ \text{CH}_3(\text{CH}_2)_3\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{NH}_2 + \text{H}_2\text{O} ] This method is advantageous due to its simplicity and the availability of starting materials .

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of high-pressure hydrogenation and specialized catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-butyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

N-butyloxan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyloxan-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. This compound can also participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    n-Butylamine: Similar in structure but lacks the oxane ring.

    sec-Butylamine: An isomer with a different arrangement of the butyl group.

    tert-Butylamine: Another isomer with a tertiary butyl group.

    Isobutylamine: An isomer with a branched butyl group.

Uniqueness

N-butyloxan-4-amine is unique due to the presence of the oxane ring, which imparts different chemical properties compared to its isomers.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-butyloxan-4-amine

InChI

InChI=1S/C9H19NO/c1-2-3-6-10-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3

InChI Key

ADNJFIFFVVKDMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCOCC1

Origin of Product

United States

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